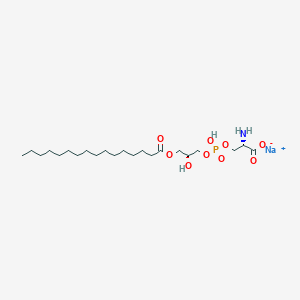

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

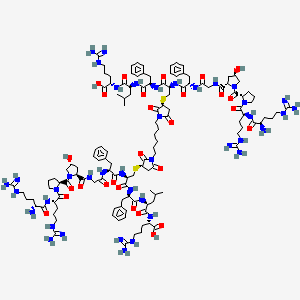

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is a lysophospholipid that contains palmitic acid . It can be used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .

Synthesis Analysis

The synthesis of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt involves the use of 21 mol % of the compound. This leads to the formation of liposomes with 21 mol % in the inner and 6 mol % PS in the outer leaflet . This asymmetry persists virtually unchanged for at least 4 days at 20°C and at least 2 days at 40°C .Molecular Structure Analysis

The molecular formula of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is C22H43NO9PNa . It is a natural product found in Drosophila melanogaster, Lysiphlebia japonica, and other organisms with data available .Chemical Reactions Analysis

The translocation of penetratin, a cell penetrating peptide (CPP), requires the presence of at least 40% of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt on both leaflets of symmetric bilayers .Physical And Chemical Properties Analysis

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is hygroscopic . It is soluble in ethanol at 5mg/mL, soluble in DMSO at 5mg/mL, and soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL .Wissenschaftliche Forschungsanwendungen

Component of Biological Membranes

This compound belongs to a class of phospholipids that are a major component of biological membranes . It plays a crucial role in maintaining the integrity and fluidity of cell membranes, which is vital for the proper functioning of cells.

Liposome Production

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt can be used for liposome production . Liposomes are spherical vesicles that have at least one lipid bilayer, and they are used in various fields such as drug delivery, gene therapy, and cosmetic applications.

Study of Lipid Bilayers

The compound is used in the study of the properties of lipid bilayers . Lipid bilayers form the basis of cell membranes, and understanding their properties can provide insights into cellular processes such as transport, signaling, and energy transduction.

Analysis of Oxidized Phospholipids

It has been used in the analysis of oxidized phospholipids in uremic patients . A simple liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) method has been developed to analyze oxidized products of this compound on the lipoproteins of uremic patients .

Component of Surfaxin

Palmitoyloleoyl-phosphatidylglycerol, a related compound, was a component of Surfaxin, a drug indicated for the prevention of respiratory distress syndrome in premature infants . This suggests potential therapeutic applications of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt.

Study of Cation Binding to Lipid Bilayers

The compound has been used in the study of cation binding to lipid bilayers . Understanding how cations interact with lipid bilayers can provide insights into cellular processes such as ion transport and signaling.

Wirkmechanismus

Zukünftige Richtungen

The future directions of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt research could involve further exploration of its role in the generation of micelles, liposomes, and other types of artificial membranes . Additionally, its role in the translocation of cell penetrating peptides could be further investigated .

Eigenschaften

IUPAC Name |

sodium;(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27;/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1/t19-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVYLWFGOUZBHG-FDOHDBATSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NNaO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)